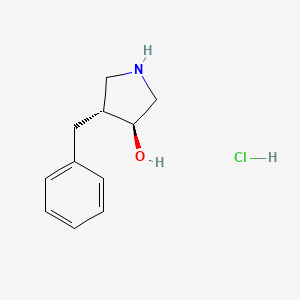

(3S,4R)-4-Benzylpyrrolidin-3-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-4-Benzylpyrrolidin-3-ol;hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.71. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Intermediates

(3S,4R)-4-Benzylpyrrolidin-3-ol; hydrochloride and its derivatives serve as key intermediates in the synthesis of complex organic compounds. For example, 4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide is highlighted as an advantageous intermediate for producing pharmaceutically effective compounds, showcasing the role of these derivatives in facilitating the development of new drugs and chemicals (Fort, 2002).

Chiral Building Blocks

The compound's chiral nature makes it an essential building block for synthesizing biologically active molecules. A practical and efficient synthesis method for a key chiral building block, utilizing a stereospecific and regioselective approach, demonstrates its significance in preparing compounds with potential therapeutic applications (Ohigashi et al., 2010).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of (3S,4R)-4-Benzylpyrrolidin-3-ol; hydrochloride form the basis for creating chiral supramolecular structures. The study of self-sorting chiral organogels from long-chain carbamates of 1-benzyl-pyrrolidine-3,4-diol underscores the potential of these compounds in developing functionalized chiral architectures, with implications for materials science and nanotechnology (Cicchi et al., 2010).

Chemical Synthesis Methodologies

The compound and its related structures are central to innovative chemical synthesis methodologies. For instance, the synthesis of (S)-3-Hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid showcases advanced techniques in cyclization and reduction, contributing to the field of asymmetric synthesis and offering insights into more efficient and scalable production methods for chiral compounds (Zi-cheng, 2009).

Environmental and Material Science

The transformation pathways and toxicity variation of related benzophenone compounds during water treatment processes highlight the environmental implications of these chemical transformations. Such studies inform on the potential ecological risks associated with the use of UV filters and the formation of toxic by-products in water treatment, underscoring the importance of understanding chemical reactions in environmental contexts (Liu et al., 2016).

Properties

IUPAC Name |

(3S,4R)-4-benzylpyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c13-11-8-12-7-10(11)6-9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H/t10-,11-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQUOJLIAOTSTL-NDXYWBNTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)O)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2543755.png)

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[[(1R,2S,3R,4R,7S,8R,9S,12S,13S,16S,18R)-3,6-Dihydroxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2543762.png)

![N~6~-(3-ethoxypropyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2543766.png)

![Methyl 4-((2-(diethylamino)ethyl)(4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2543768.png)

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2543769.png)

![(1R,4R,5R)-5-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B2543771.png)

![N-(4-chloro-3-nitrophenyl)-2-[(1-naphthylmethyl)amino]acetamide](/img/structure/B2543772.png)

![4-[(Pyrrolidin-3-yloxy)methyl]pyridine](/img/structure/B2543773.png)